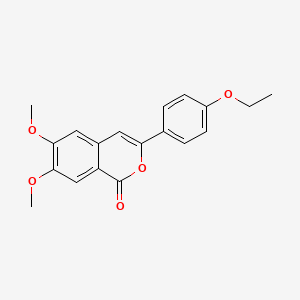
3-(Cyclohexylmethylidene)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethylidene)pentan-2-one is an organic compound belonging to the class of ketones It features a cyclohexylmethylidene group attached to a pentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethylidene)pentan-2-one typically involves the aldol condensation reaction. This reaction occurs between cyclohexanone and pentan-2-one in the presence of a base catalyst. The reaction conditions often include:
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethylidene)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) converts the ketone group to a secondary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether
Substitution: Nucleophiles like cyanide (CN-) or hydride (H-)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Hydroxynitriles or other substituted products
Applications De Recherche Scientifique
3-(Cyclohexylmethylidene)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethylidene)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbonyl group can form hydrogen bonds and interact with nucleophilic sites on proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-2-one: A simpler ketone with a similar backbone but lacking the cyclohexylmethylidene group.
Cyclohexanone: A cyclic ketone that serves as a precursor in the synthesis of 3-(Cyclohexylmethylidene)pentan-2-one.
3-Methyl-2-pentanone: Another ketone with a different substituent pattern.
Uniqueness
This compound is unique due to its combination of a cyclohexylmethylidene group and a pentan-2-one backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
65457-58-1 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
3-(cyclohexylmethylidene)pentan-2-one |
InChI |
InChI=1S/C12H20O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |
Clé InChI |
XWJYNQFNEAJJTO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1CCCCC1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


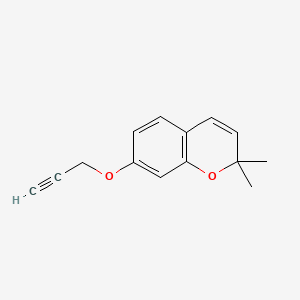

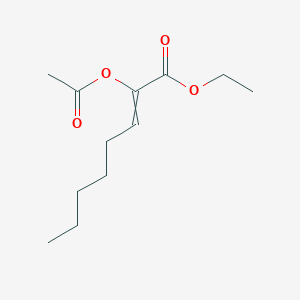
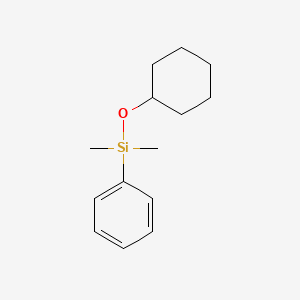
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
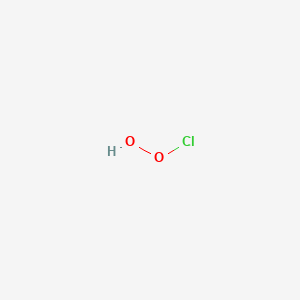
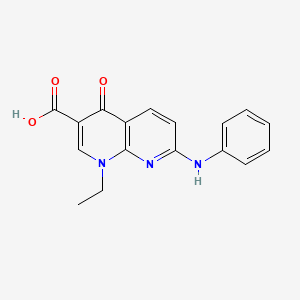
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)
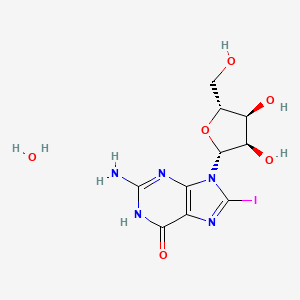
![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
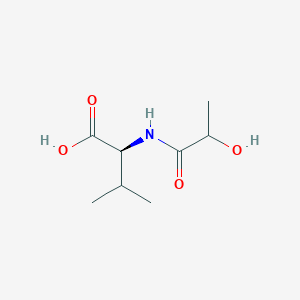
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
